

Application Notes & Protocols: 3-Hydroxy-4nitrobenzoic Acid in Organic Synthesis

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Compound of Interest		
Compound Name:	3-Hydroxy-4-nitrobenzoic acid	
Cat. No.:	B124874	Get Quote

Introduction

3-Hydroxy-4-nitrobenzoic acid (CAS No: 619-14-7) is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, and a nitro group, allows for a variety of chemical transformations. The ortho-positioning of the hydroxyl and nitro groups is particularly significant, enabling specific intramolecular reactions. This document provides an overview of its key applications, detailed experimental protocols for its synthesis and subsequent transformations, and quantitative data to support its use in research and development. It is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2]

Key Applications in Organic Synthesis

The strategic placement of three distinct functional groups on the benzene ring makes **3- Hydroxy-4-nitrobenzoic acid** a valuable precursor for several classes of compounds. The primary transformations involve modifications of the nitro, carboxylic acid, and hydroxyl groups.

Precursor for Amino Compounds via Nitro Group Reduction: The nitro group can be readily reduced to an amine, yielding 4-amino-3-hydroxybenzoic acid. This product is a key intermediate for dyes, agrochemicals, and active pharmaceutical ingredients (APIs). The reduction is a foundational step for introducing nitrogen functionality into a target molecule.
 [3]

Methodological & Application

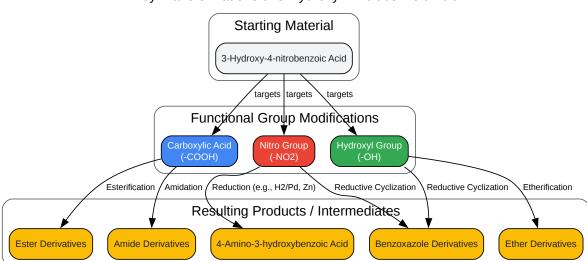




- Synthesis of Benzoxazoles via Reductive Cyclization: The ortho-nitro phenol moiety is a classic precursor for the synthesis of benzoxazoles. In the presence of a reducing agent, the nitro group is converted to an amine, which can then undergo intramolecular cyclization with a tethered carbonyl group (often formed in situ from the benzoic acid) to form the heterocyclic benzoxazole ring system. This strategy has been applied in the synthesis of the pharmaceutical agent Tafamidis.[4]
- Ester and Amide Formation: The carboxylic acid group readily undergoes esterification and amidation reactions.[3][5] These reactions are fundamental for creating more complex molecules and for the synthesis of various derivatives with potential biological activity.
- Etherification of the Phenolic Hydroxyl Group: The hydroxyl group can participate in etherification reactions, allowing for the introduction of various alkyl or aryl substituents. This modification can be used to alter the solubility, lipophilicity, and biological activity of the resulting compounds.[3]

The diverse reactivity of **3-Hydroxy-4-nitrobenzoic acid** is summarized in the logical relationship diagram below.





Key Transformations of 3-Hydroxy-4-nitrobenzoic Acid

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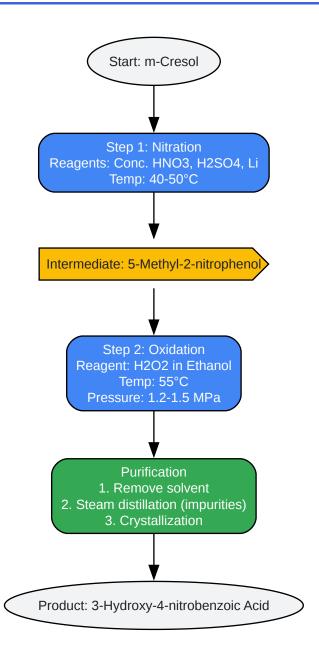
Caption: Reactivity of **3-Hydroxy-4-nitrobenzoic Acid** functional groups.

Experimental Protocols & Data Protocol 1: Synthesis of 3-Hydroxy-4-nitrobenzoic Acid from m-Cresol

This protocol is adapted from a patented two-step process involving the nitration of m-cresol followed by oxidation of the methyl group.[6]

Workflow Diagram:





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Caption: Workflow for the synthesis of **3-Hydroxy-4-nitrobenzoic Acid**.

Methodology:

- Step 1: Nitration of m-Cresol
 - To a suitable reactor, add m-cresol (1.0 mol), metallic lithium (0.2-0.25 mol), and concentrated sulfuric acid (700-1000 mL).
 - Stir the mixture and maintain the temperature at 40-45°C.



- Slowly add concentrated nitric acid (350-400 mL) dropwise.
- After the addition is complete, continue stirring at the same temperature for 2 hours.
- Isolate the intermediate product, 5-methyl-2-nitrophenol, by steam distillation.
- Step 2: Oxidation to 3-Hydroxy-4-nitrobenzoic Acid
 - Dissolve the 5-methyl-2-nitrophenol obtained in the previous step in absolute ethanol (1.7-1.9 L).
 - Transfer the solution to a pressure reactor and heat to 55°C.
 - Slowly add hydrogen peroxide (H₂O₂, 2.3-2.5 mol) dropwise while stirring (40-60 rpm).
 - Maintain the reactor pressure at 1.2-1.5 MPa and continue the reaction for 2 hours.
 - After the reaction, remove the ethanol and excess H₂O₂ by distillation.
 - Further purify the residue by steam distillation to remove impurities.
 - The desired product, 3-hydroxy-4-nitrobenzoic acid, will precipitate as a yellow crystal.
 - Filter the crystals and dry to obtain the final product.

Quantitative Data Summary:

The following table summarizes the results from two example experiments described in the patent.[6]



Parameter	Experiment 1	Experiment 2
m-Cresol (mol)	1	1
Metallic Lithium (mol)	0.25	0.2
Sulfuric Acid (mL)	700	1000
Nitric Acid (mL)	350	400
H ₂ O ₂ (mol)	2.3	2.5
Reaction Pressure (MPa)	1.5	1.2
Product Purity	90.7%	92.4%
Product Yield	91.8%	90.2%

Protocol 2: Synthesis of 4-Amino-3-hydroxybenzoic Acid via Nitro Reduction

This protocol describes a general method for the catalytic hydrogenation of the nitro group.

Methodology:

- In a hydrogenation vessel, dissolve **3-Hydroxy-4-nitrobenzoic acid** (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
- Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
- Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 1-4 atm, or as needed) and stir the mixture vigorously at room temperature.
- Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
- Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.



- Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
- · Wash the celite pad with the reaction solvent.
- Concentrate the filtrate under reduced pressure to yield 4-Amino-3-hydroxybenzoic acid. The product may be further purified by recrystallization if necessary.

Protocol 3: Zinc-Mediated Reductive Cyclization for Benzoxazole Synthesis

This protocol is based on a reported synthesis of Tafamidis, where **3-Hydroxy-4-nitrobenzoic acid** is a precursor to an intermediate that undergoes reductive cyclization.[4] This provides a practical route to 2-aryl benzoxazoles from ortho-nitro phenols under mild conditions.[4]

Methodology (Illustrative for a model substrate):

Note: This protocol assumes the prior synthesis of an amide intermediate, N-(3,5-dichlorophenyl)-3-hydroxy-4-nitrobenzamide, from **3-Hydroxy-4-nitrobenzoic acid**.

- Suspend the N-(3,5-dichlorophenyl)-3-hydroxy-4-nitrobenzamide intermediate (1.0 eq) in methanol.
- Add methanesulfonic acid (MsOH) (2.0 eq) to the suspension.
- Add zinc dust (5.0 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
- Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
- After completion (typically 2-4 hours), filter the reaction mixture through a celite bed and wash with methanol.
- Concentrate the filtrate under reduced pressure.
- Add water to the residue and adjust the pH to ~7-8 with a suitable base (e.g., saturated sodium bicarbonate solution).
- Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).



- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3,5-dichlorophenyl)benzo[d]oxazol-6-ol (a Tafamidis precursor).
- Purify the crude product by column chromatography or recrystallization.

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